AC-D-2-Nal-4-chloro-D-phe-beta-(3-pyridyl)-D-ala-gly-arg-pro-D-ala-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AC-D-2-Nal-4-chloro-D-phe-beta-(3-pyridyl)-D-ala-gly-arg-pro-D-ala-NH2 involves several steps . The process begins with the preparation of peptide intermediates, which are then treated with appropriate thiols to remove Nps protecting groups . The intermediate is then reacted with 2-benzyl-4-carboxypyridine in DMF using DCC as a coupling agent to acylate the 5-position of the Orn residue . After washing, the peptide resin is treated with piperidine to remove Fmoc protecting groups, followed by acylation of the 6-position of the D-Lys residue using nicotinic acid and DIIC . The final product is obtained after cleavage and HPLC purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as preparative HPLC to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: AC-D-2-Nal-4-chloro-D-phe-beta-(3-pyridyl)-D-ala-gly-arg-pro-D-ala-NH2 undergoes various chemical reactions, including acylation, deprotection, and coupling reactions . These reactions are essential for the synthesis and modification of the peptide.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include DCC, piperidine, nicotinic acid, and DIIC . The reactions typically occur in solvents such as DMF and under conditions that favor peptide bond formation and deprotection .
Major Products Formed: The major product formed from these reactions is the final peptide, this compound . By-products may include unreacted intermediates and side products from incomplete reactions .
Wissenschaftliche Forschungsanwendungen
AC-D-2-Nal-4-chloro-D-phe-beta-(3-pyridyl)-D-ala-gly-arg-pro-D-ala-NH2 has several scientific research applications . In chemistry, it is used to study peptide synthesis and modification techniques . In biology and medicine, it is employed as a GnRH antagonist to investigate reproductive hormone regulation and potential therapeutic applications for conditions such as prostate cancer and endometriosis . The compound is also used in industry for the development of new peptide-based drugs and treatments .
Wirkmechanismus
The mechanism of action of AC-D-2-Nal-4-chloro-D-phe-beta-(3-pyridyl)-D-ala-gly-arg-pro-D-ala-NH2 involves its binding to GnRH receptors in the anterior pituitary gland . By competing with endogenous GnRH, the compound inhibits the release of gonadotropins such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH) . This inhibition leads to a decrease in the production of sex steroids, thereby exerting its effects on reproductive processes .
Vergleich Mit ähnlichen Verbindungen
AC-D-2-Nal-4-chloro-D-phe-beta-(3-pyridyl)-D-ala-gly-arg-pro-D-ala-NH2 is unique compared to other GnRH antagonists due to its specific structure and high potency . Similar compounds include cetrorelix and ganirelix, which also function as GnRH antagonists but differ in their peptide sequences and pharmacokinetic properties . The uniqueness of this compound lies in its ability to effectively inhibit gonadotropin release with minimal side effects .
Eigenschaften
IUPAC Name |
1-[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-2-ylpropanoyl]amino]acetyl]amino]-4-[(2-amino-2-iminoethyl)amino]butanoyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H59ClN12O8/c1-28(43(52)64)56-47(68)40-11-7-21-61(40)48(69)36(18-20-53-26-41(50)51)58-42(63)27-55-44(65)39(25-35-10-5-6-19-54-35)60-46(67)38(23-30-13-16-34(49)17-14-30)59-45(66)37(57-29(2)62)24-31-12-15-32-8-3-4-9-33(32)22-31/h3-6,8-10,12-17,19,22,28,36-40,53H,7,11,18,20-21,23-27H2,1-2H3,(H3,50,51)(H2,52,64)(H,55,65)(H,56,68)(H,57,62)(H,58,63)(H,59,66)(H,60,67) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZFZTQLQWMIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCNCC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=N2)NC(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H59ClN12O8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
967.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.